Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate

Medicinal chemistry Pyridine regiochemistry Hydrogen-bond donor/acceptor topology

Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate (CAS 378757-15-4; molecular formula C₉H₉N₃O₂; MW 191.19 g/mol) is a densely functionalized pyridine derivative bearing four distinct substituents: a primary amino group at C2, a nitrile at C3, a methyl ester at C4, and a methyl group at C6. It belongs to the 2-amino-3-cyanopyridine scaffold class, which is recognized as a privileged structure in drug discovery and has yielded inhibitors of carbonic anhydrase, STAT3, VEGFR2/Src, CDK8, and HIV-1 integrase.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13832640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)N)C#N)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7(4-10)8(11)12-5/h3H,1-2H3,(H2,11,12)
InChIKeyQMEUYOIDCJBFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-Cyano-6-Methylpyridine-4-Carboxylate (CAS 378757-15-4): A Tetra-Substituted Pyridine Building Block for Medicinal Chemistry Procurement


Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate (CAS 378757-15-4; molecular formula C₉H₉N₃O₂; MW 191.19 g/mol) is a densely functionalized pyridine derivative bearing four distinct substituents: a primary amino group at C2, a nitrile at C3, a methyl ester at C4, and a methyl group at C6 [1]. It belongs to the 2-amino-3-cyanopyridine scaffold class, which is recognized as a privileged structure in drug discovery and has yielded inhibitors of carbonic anhydrase, STAT3, VEGFR2/Src, CDK8, and HIV-1 integrase [2]. The compound is catalogued in PubChem (CID 921274) and ChEMBL (CHEMBL1608521) and is commercially supplied as a research intermediate for constructing heterocyclic libraries, kinase-targeted probe molecules, and functionalized pyridine derivatives [1].

Why Methyl 2-Amino-3-Cyano-6-Methylpyridine-4-Carboxylate Cannot Be Replaced by Close Pyridine Analogs in Research Procurement


The substitution pattern on this pyridine ring generates a unique spatial and electronic arrangement that cannot be replicated by regioisomers or des-substituted analogs. The ortho-relationship between the 2-amino and 3-cyano groups creates an intramolecular hydrogen-bonding network that modulates both chemical reactivity and biological target engagement [1]. The closest regioisomer—methyl 3-amino-6-cyano-2-methylisonicotinate (CAS 99358-63-1)—inverts the amino/cyano relative orientation, fundamentally altering the hydrogen-bond donor/acceptor topology and rendering it chemically non-interchangeable in structure–activity relationship (SAR) studies [1]. Additionally, replacing the methyl ester with a free carboxylic acid (CAS 485317-20-2) reduces calculated lipophilicity (ΔXLogP3 ≈ 1.5 units) and introduces an additional ionizable proton, which can compromise membrane permeability and alter synthetic compatibility in multi-step sequences .

Quantitative Differentiation Evidence: Methyl 2-Amino-3-Cyano-6-Methylpyridine-4-Carboxylate vs. Closest Analogs


Regiochemical Identity: Ortho-Amino/Cyano Topology Distinct from the 3-Amino-6-Cyano Regioisomer

Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate (CAS 378757-15-4) and methyl 3-amino-6-cyano-2-methylisonicotinate (CAS 99358-63-1) share the identical molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g/mol, yet differ fundamentally in the relative orientation of the amino and cyano substituents. In the target compound, the 2-NH₂ and 3-CN groups are ortho to each other, enabling intramolecular hydrogen bonding (NH⋯N≡C) that stabilizes a planar conformation. In the 3-amino-6-cyano regioisomer, these groups are meta-disposed, disrupting this intramolecular interaction and producing a different molecular electrostatic potential surface [1].

Medicinal chemistry Pyridine regiochemistry Hydrogen-bond donor/acceptor topology

Synthetic Differentiation: Diazotization-Driven 2-Amino-to-2-Hydroxy Conversion in Aqueous Medium

The target compound undergoes a documented diazotization–hydrolysis sequence with sodium nitrite in water to afford methyl 3-cyano-2-hydroxy-6-methylisonicotinate in 38% isolated yield . This transformation exploits the 2-amino group as a latent leaving group via diazonium salt formation, enabling access to 2-pyridone derivatives that are otherwise difficult to prepare. The 3-amino regioisomer (CAS 99358-63-1) cannot undergo this transformation at the same position, as its amino group is located at C3 rather than C2, leading to different diazotization products. More broadly, the Vasil'ev group has demonstrated that alkyl 2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates react with nitrous acid at 60–70 °C to yield the corresponding 2-oxo-1,2-dihydro-4-pyridinecarboxylates, confirming the generality of this reactivity for the 2-amino subclass .

Organic synthesis Diazotization Pyridine functional group interconversion

Physicochemical Profile: Methyl Ester vs. Free Carboxylic Acid Form

The methyl ester form (CAS 378757-15-4) exhibits a computed XLogP3 of 1.0, a topological polar surface area (TPSA) of 89 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds, fully complying with all Lipinski Rule-of-Five criteria [1]. In contrast, the corresponding free carboxylic acid (4-pyridinecarboxylic acid, 2-amino-3-cyano-6-methyl-, CAS 485317-20-2; MW 177.16 g/mol) is predicted to have a substantially lower lipophilicity (estimated XLogP3 ≈ -0.5 to 0) and an additional hydrogen bond donor (HBD = 2), which may reduce passive membrane permeability and alter solubility at physiological pH . The predicted pKa of the methyl ester conjugate acid is 1.34 ± 0.50, indicating very weak basicity at the pyridine nitrogen .

Physicochemical properties Lipophilicity Drug-likeness prediction

Scaffold-Class Evidence: 2-Amino-3-Cyanopyridine Carbonic Anhydrase Inhibition Benchmark

The 2-amino-3-cyanopyridine scaffold to which this compound belongs has been systematically evaluated for human carbonic anhydrase (hCA) I and II inhibition. In a study by Altundas et al. (2017), a series of 2-amino-3-cyanopyridine derivatives bearing diverse 4- and 6-substituents exhibited Ki values ranging from 2.84 to 112.44 μM against hCA I and 2.56 to 31.17 μM against hCA II, with the most potent compound (7d) achieving Ki = 2.84 μM for hCA I and compound 7b achieving Ki = 2.56 μM for hCA II [1]. An earlier series of 2-amino-3-cyano-4-heteroaryl compounds demonstrated Ki values of 34.50 nM and 28.93 nM against hCA I and hCA II, respectively, indicating that 4-position substitution is a critical potency determinant [2]. While methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate itself has not been directly tested in these assays, its 4-methyl ester substituent positions it as a synthetic precursor to amide and heteroaryl derivatives that have demonstrated nanomolar CA inhibition.

Carbonic anhydrase inhibition Enzyme inhibition 2-Amino-3-cyanopyridine SAR

Documented Synthetic Versatility: Pyrrolo[3,4-c]pyridine-1,3-dione Formation from the 4-Carboxylate Scaffold

The Vasil'ev group has established that alkyl 5,6-dialkyl-2-amino-3-cyanopyridine-4-carboxylates—the compound class to which the target belongs—undergo an unusual cyclocondensation with primary amines to form 2,6,7-trialkyl-4-amino-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-diones [1]. This reactivity is unique to the 2-amino-3-cyano-4-carboxylate arrangement and is not observed with the 3-amino-6-cyano-2-methyl isomer, where the amino group is not ortho to the cyano group. The transformation proceeds via nucleophilic attack of the primary amine at the ester carbonyl, followed by cyclization onto the adjacent cyano group, producing a fused pyrrolopyridine-dione heterocyclic system. Additionally, reaction with isocyanates yields unstable ureas, and with nitrous acid at 60–70 °C, 5,6-dialkyl-2-oxo-1,2-dihydro-4-pyridinecarboxylates are obtained .

Heterocyclic synthesis Pyrrolopyridine Building block reactivity

Recommended Procurement Scenarios for Methyl 2-Amino-3-Cyano-6-Methylpyridine-4-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Kinase and Carbonic Anhydrase Inhibitor Lead Generation

The 2-amino-3-cyanopyridine scaffold is a validated pharmacophore for kinase inhibition (CDK8, VEGFR2/Src, MK-2) and carbonic anhydrase inhibition (hCA I/II Ki values as low as 28.93 nM) [1][2]. This compound serves as a synthetic entry point with a pre-installed 4-methyl ester that can be hydrolyzed, amidated, or reduced to access diverse analogs. The ortho-amino/cyano arrangement provides a defined hydrogen-bonding motif for target engagement. Procurement is recommended for teams initiating fragment-based or structure-guided campaigns against these target classes, where the compound's computed drug-likeness (XLogP3 = 1.0, TPSA = 89 Ų, all Ro5-compliant) supports its use as a lead-like starting point [3].

Synthetic Chemistry: Regiospecific Construction of Pyrrolo[3,4-c]pyridine-1,3-dione Libraries

The documented cyclocondensation of alkyl 2-amino-3-cyanopyridine-4-carboxylates with primary amines to yield pyrrolo[3,4-c]pyridine-1,3-diones is a scaffold-specific transformation not accessible from the 3-amino-6-cyano regioisomer [1]. Procurement of the target compound enables library synthesis of this under-explored heterocyclic chemotype. The 6-methyl substituent provides a steric and electronic modifier that can be systematically varied to probe SAR.

Fragment-Based Drug Discovery: A Pre-Functionalized Pyridine Core for Parallel SAR

With a molecular weight of 191.19 g/mol and four chemically orthogonal functional groups (NH₂, CN, COOCH₃, CH₃), this compound meets fragment library criteria for three-dimensional diversity [1]. The amino group enables amide/urea/sulfonamide formation, the cyano group can be reduced to aminomethyl or hydrolyzed to amide/acid, and the methyl ester permits hydrolysis to acid or reduction to alcohol. This functional group density in a low-MW framework minimizes the number of synthetic steps needed to generate screening library members, improving procurement efficiency for fragment-to-lead programs.

Analytical Reference: Regioisomer Purity Verification by HPLC/LC-MS

Because the regioisomer methyl 3-amino-6-cyano-2-methylisonicotinate (CAS 99358-63-1) shares the identical molecular formula and similar mass spectrometric fragmentation, chromatographic separation is essential for identity confirmation [1]. The target compound's predicted boiling point (409.1 ± 45.0 °C) and density (1.28 ± 0.1 g/cm³) provide benchmarks for quality control [2]. Procurement from suppliers providing orthogonal analytical certification (¹H NMR, ¹³C NMR, HPLC purity ≥ 95%) is critical to exclude regioisomeric contamination that would confound biological assay interpretation.

Quote Request

Request a Quote for Methyl 2-amino-3-cyano-6-methylpyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.